1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one

TGF-β receptor kinase inhibition ALK5 inhibitor SAR Pyrazolone scaffold

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one (CAS 937279-21-5; MW 240.26; C13H12N4O) is a heterocyclic compound featuring a pyrazolone core substituted with a quinoxaline moiety at the 5-position and methyl groups at N1 and N2. It represents the unsubstituted parent scaffold (R⁴ = H) of a series of pyrazolone-based inhibitors of the transforming growth factor-β type I receptor kinase (ALK5/TGFβRI).

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 937279-21-5
Cat. No. B1504283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one
CAS937279-21-5
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N1C)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C13H12N4O/c1-16-12(8-13(18)17(16)2)9-3-4-10-11(7-9)15-6-5-14-10/h3-8H,1-2H3
InChIKeyGKOBQWGXOPMOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one (CAS 937279-21-5): Core Scaffold & Synthetic Intermediate for TGF-β Receptor Kinase Inhibitors


1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one (CAS 937279-21-5; MW 240.26; C13H12N4O) is a heterocyclic compound featuring a pyrazolone core substituted with a quinoxaline moiety at the 5-position and methyl groups at N1 and N2 . It represents the unsubstituted parent scaffold (R⁴ = H) of a series of pyrazolone-based inhibitors of the transforming growth factor-β type I receptor kinase (ALK5/TGFβRI) [1]. This compound is primarily utilized as a key synthetic building block for generating diverse 4-substituted analogs with potent ALK5 inhibitory activity, and falls within the scope of patent families claiming substituted pyrazalones as TGF-β family signaling antagonists for fibrotic and oncological indications [2].

Why the 4-Unsubstituted Core of CAS 937279-21-5 Cannot Be Replaced by Generic Pyrazolones or Pre-Substituted Analogs in ALK5-Targeted Research


The 4-position (R⁴) of the 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one scaffold is the critical vector for modulating ALK5 affinity and selectivity [1]. Published SAR data demonstrate that introducing specific aryl or heteroaryl substituents at R⁴ shifts TGFβRI binding from inactive or weakly active (e.g., R⁴ = H or small substituents) to nanomolar potency without substitution at this site is a versatile precursor for combinatorial diversification, but it also means the unsubstituted compound itself cannot be replaced by pre-functionalized analogs when chemical elaboration is required [2]. This scaffold is further protected by patent claims (WO2007059359) that specifically define the 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one core as the active pharmacophore backbone; substituting this with alternate pyrazolone cores lacking the quinoxaline-6-yl group at position 5, or with fully substituted analogs, would exit the claimed chemical space and likely abolish or alter the desired target engagement profile [3].

Quantitative Differentiation Evidence for 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one (CAS 937279-21-5) vs. Closest Analogs


SAR-Defined Scaffold Potency Switch: Unsubstituted Core vs. 4-Substituted Analogs at TGFβRI (ALK5)

In the pyrazolone TGFβRI inhibitor series disclosed by Guckian et al., the unsubstituted parent scaffold CAS 937279-21-5 (R⁴ = H) serves as the baseline for SAR. Substitution at the 4-position dramatically modulates activity: the 4-(furan-3-yl) analog (CHEMBL609582) exhibits a Ki of 73 nM [1], whereas the 4-(3-(methoxymethyl)phenyl) analog shows an IC50 of 3.69 × 10³ nM in a cellular reporter assay [2]. Even more potent is the 4-(3-bromophenyl) analog with an IC50 of 220 nM [3]. The unsubstituted core compound (R⁴ = H) is structurally validated as the inactive or weakly active precursor, precisely enabling investigators to install the R⁴ group needed to achieve the desired potency window. This SAR trend is consistent with the co-crystal structure PDB 3KCF, where the 4-[3-(methoxymethyl)phenyl] derivative occupies the ATP-binding pocket of TGFβRI, with the pyrazolone carbonyl engaging catalytic Lys232 [4].

TGF-β receptor kinase inhibition ALK5 inhibitor SAR Pyrazolone scaffold

Purity and Specification Differentiation Among Commercial Vendors Supplying CAS 937279-21-5

Commercial availability of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one varies by purity specification and intended use-grade certification. Leyan (product 1749780) supplies the compound at 98% purity , while AKSci (catalog 1694DL) provides a minimum purity specification of 95% . Beyotime (catalog Y131501-1g) additionally supplies a 95% grade [1]. For procurement decisions, the 98% purity from Leyan represents a meaningful advantage for synthetic chemistry applications requiring high-fidelity building blocks, yielding a 3% absolute purity differential over the 95% grade that can significantly impact yield and byproduct formation in multi-step synthesis. The compound is universally designated for research use only (RUO) and further manufacturing, not for direct human use .

Chemical procurement Building block purity specification Vendor comparison

Scaffold Distinctiveness from the 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine Analog (CAS 1346850-80-3)

A closely related building block, 5-(quinoxalin-6-yl)-1H-pyrazol-3-amine (CAS 1346850-80-3; MW 211.22; C11H9N5) , shares the quinoxaline-6-yl substituent but differs in the core heterocycle: a 3-aminopyrazole instead of the N1,N2-dimethylpyrazol-3-one. This structural difference is functionally significant. The pyrazolone carbonyl in the target compound is designed as an H-bond acceptor to interact with catalytic Lys232 in the TGFβRI ATP-binding pocket, as demonstrated in the co-crystal structure PDB 3KCF [1]. The 3-aminopyrazole analog lacks this carbonyl, replacing the H-bond acceptor with an H-bond donor (NH₂), which is predicted to alter the binding mode and kinase selectivity profile. The target compound additionally provides the N1 and N2 methyl substituents that occupy hydrophobic sub-pockets, whereas the aminopyrazole scaffold requires separate N-functionalization steps to achieve comparable occupancy [2].

Heterocyclic scaffold comparison Pyrazolone vs. aminopyrazole ALK5 inhibitor chemotype

4-Bromo Analog (CAS 1208320-93-7) as Downstream Derivative: Synthetic Versatility Advantage of the Unsubstituted Core

The 4-bromo derivative (4-bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one, CAS 1208320-93-7, MW 319.16) is a direct downstream product synthesized from CAS 937279-21-5 by electrophilic bromination at the 4-position [1]. The bromo derivative is used in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to install diverse aryl and heteroaryl substituents [2]. However, procuring the 4-bromo analog directly limits synthetic options to those compatible with aryl halide chemistry. Starting from the unsubstituted core (CAS 937279-21-5), researchers can alternatively employ direct C–H functionalization, halogenation with varied electrophiles (I₂, NCS, Selectfluor), or formylation/acylation to access a broader chemical space beyond what is achievable from the bromide alone [3]. The unsubstituted core thus provides a more versatile entry point for medicinal chemistry programs targeting novel ALK5 inhibitors outside the specific substitution patterns of known active analogs.

Synthetic intermediate Cross-coupling diversification Medicinal chemistry building block

Application Scenarios for 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one (CAS 937279-21-5) in Drug Discovery and Chemical Development


Medicinal Chemistry: ALK5 (TGFβRI) Inhibitor Lead Optimization via 4-Position SAR Exploration

The unsubstituted core serves as the starting point for systematic SAR at the 4-position to identify potent and selective ALK5 inhibitors. As demonstrated in the Guckian et al. series, the pyrazolone carbonyl is designed as a designed H-bond acceptor interacting with the catalytic Lys232 of TGFβRI, while the open R⁴ position governs potency [1]. Starting from the unsubstituted scaffold, chemists can install diverse R⁴ groups and benchmark activity against published data points: Ki = 73 nM for the 4-(furan-3-yl) analog, IC50 = 220 nM for the 4-(3-bromophenyl) analog, and IC50 = 3.69 µM for the 4-(3-(methoxymethyl)phenyl) analog [2]. This application directly leverages the SAR evidence in Section 3, Evidence Item 1.

Synthetic Chemistry: Late-Stage Diversification Platform for Parallel Library Synthesis

The electron-rich C4 position of the pyrazolone ring in CAS 937279-21-5 is amenable to diverse electrophilic and metal-catalyzed functionalization chemistries, making this compound an ideal core scaffold for generating parallel libraries of 4-substituted analogs [1]. Unlike pre-functionalized building blocks (e.g., the 4-bromo analog, CAS 1208320-93-7) which restrict diversification to cross-coupling reactions, the unsubstituted core enables comprehensive exploration of the C4 chemical space through bromination, iodination, formylation, Mannich reactions, and direct C–H arylation [2]. This scenario is supported by the synthetic versatility evidence established in Section 3, Evidence Item 4.

Patent Strategy: Achieving Broad Structural Coverage of the Substituted Pyrazalone ALK5 Inhibitor Chemical Space

Patent WO2007059359 (Substituted Pyrazalones, assigned to Biogen Idec) claims compounds of formula (I) that encompass the 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one scaffold with diverse R⁴ substituents as antagonists of TGFβ family type I receptors for fibrosis and cancer indications [1]. For organizations pursuing proprietary ALK5 inhibitors outside the specific exemplified compounds, the unsubstituted core is the essential synthetic gateway for creating and patenting novel 4-substituted derivatives that may fall within or adjacent to the claimed generic space. The crystal structure PDB 3KCF further provides a structural template for rational, structure-guided design of new 4-substituted analogs with improved selectivity against p38α MAP kinase [2].

Biophysical and Structural Biology: Co-Crystallization Probe Preparation Using the Core Scaffold

The co-crystal structure of the 4-[3-(methoxymethyl)phenyl] derivative bound to the TGFβRI kinase domain (PDB 3KCF, resolution 2.80 Å) demonstrates that the 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one scaffold is structurally validated for X-ray crystallography studies of ALK5 [1]. The unsubstituted core can be used to prepare novel co-crystallization probes by installing photoaffinity labels, fluorescent tags, or heavy-atom derivatives at the 4-position, enabling target engagement studies, binding mode elucidation, and fragment-based screening by X-ray crystallography. The scaffold's low molecular weight (240.26 Da) and favorable physicochemical profile (LogP = 1, HBD = 0, HBA = 4) support its use as an efficient fragment-sized starting point [2].

Quote Request

Request a Quote for 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.